molecular formula C12H17N3 B8481670 4-(5-Methyl-2,5-diaza-bicyclo[2.2.1]hept-2-yl)-phenylamine

4-(5-Methyl-2,5-diaza-bicyclo[2.2.1]hept-2-yl)-phenylamine

Cat. No. B8481670
M. Wt: 203.28 g/mol
InChI Key: AUSKSAZEUIJPRB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Procedure details

Name
Quantity
Extracted from reaction SMILES
Type
reactant
Reaction Step One
Name
CN1CC2CC1CN2c1ccc([N+](=O)[O-])cc1
Quantity
Extracted from reaction SMILES
Type
reactant
Reaction Step One

Identifiers

REACTION_SMILES
[CH3:18][CH2:19][OH:20].[CH3:1][N:2]1[CH:3]2[CH2:4][N:5]([c:9]3[cH:10][cH:11][c:12]([N+:15]([O-:16])=[O:17])[cH:13][cH:14]3)[CH:6]([CH2:7]1)[CH2:8]2>>[CH3:1][N:2]1[CH:3]2[CH2:4][N:5]([c:9]3[cH:10][cH:11][c:12]([NH2:15])[cH:13][cH:14]3)[CH:6]([CH2:7]1)[CH2:8]2

Inputs

Step One
Name
Quantity
Extracted from reaction SMILES
Type
reactant
Smiles
CCO
Name
CN1CC2CC1CN2c1ccc([N+](=O)[O-])cc1
Quantity
Extracted from reaction SMILES
Type
reactant
Smiles
CN1CC2CC1CN2c1ccc([N+](=O)[O-])cc1

Outcomes

Product
Name
Type
product
Smiles
CN1CC2CC1CN2c1ccc(N)cc1

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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